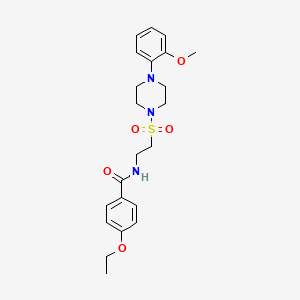

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection with PhSH.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 2-methoxyphenyl halide under basic conditions.

Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with the piperazine intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of halides and bases such as sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its structural characteristics that facilitate interactions with biological targets. Its design incorporates a piperazine ring, which is known for enhancing the pharmacological profile of various drugs. The sulfonamide moiety contributes to its biological activity by potentially interacting with enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethoxy-N-(...) | HCT116 | 5.85 | Apoptosis induction |

| Other Benzamide Derivatives | Various | Varies | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperazine and sulfonamide functionalities enhances its ability to inhibit bacterial growth. Research findings indicate that certain derivatives have shown potent activity against resistant strains of bacteria, making them promising candidates for new antimicrobial agents .

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.27 | Antibacterial |

| Escherichia coli | 2.54 | Antibacterial |

Neuropharmacological Applications

Due to its structural similarity to known neuroactive compounds, this compound has been investigated for potential applications in treating neurological disorders. Specifically, compounds with piperazine rings are often linked to serotonin receptor modulation, which could be beneficial in treating anxiety and depression .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the incorporation of various functional groups to optimize biological activity. Understanding the structure-activity relationship is crucial for developing more effective derivatives with enhanced therapeutic profiles.

Key Synthetic Steps:

- Formation of the piperazine ring.

- Introduction of the sulfonamide group.

- Ethoxylation to enhance solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

- A study on N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide indicated its utility as a precursor for imaging agents targeting serotonin receptors .

- Another investigation highlighted the anticancer potential of benzamide derivatives, demonstrating significant cytotoxicity against various cancer cell lines .

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and benzamide groups enhances its potential for therapeutic applications, distinguishing it from other piperazine derivatives .

Biologische Aktivität

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a benzamide derivative with a complex structure that includes a piperazine ring and an ethoxy group. Its molecular formula is C22H29N3O5S, which indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that this compound may act as a tyrosine kinase (TYK2) inhibitor , which plays a crucial role in various signaling pathways related to inflammation and immune responses. By inhibiting TYK2, the compound could potentially modulate cytokine signaling, thereby affecting processes such as cell proliferation and survival .

Inhibition of Kinase Activity

The inhibition of protein kinases, particularly TYK2, is significant for treating autoimmune and inflammatory diseases. The compound's ability to interfere with these pathways suggests its use in conditions like rheumatoid arthritis and psoriasis .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation as an anticancer therapeutic .

Case Studies

Several studies have documented the biological effects of similar compounds, providing insights into the activity of this compound:

- Serotonin Receptor Modulation : A related compound was found to have high affinity for 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. This raises the possibility that this compound might also interact with serotonin pathways .

- Cytotoxic Activity : A study on piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperazine moiety can enhance anticancer properties .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-3-30-19-10-8-18(9-11-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-6-4-5-7-21(20)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPUMYNIMMBIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.